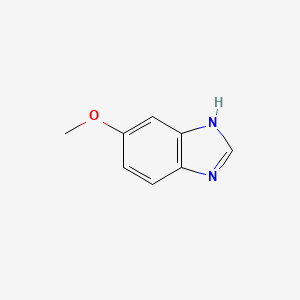

5-Methoxybenzimidazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMHAGCURJPNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197622 | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-80-3 | |

| Record name | 5-Methoxybenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methoxy-1H-benzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FY4BD73M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 5-Methoxybenzimidazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxybenzimidazole

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The addition of a methoxy group at the 5-position significantly influences its electronic properties and metabolic profile, making it a key intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering foundational knowledge for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure and molecular formula. This compound is structurally characterized by a benzimidazole ring system with a methoxy (-OCH₃) group attached to the 5-position of the benzene ring.

-

Chemical Formula: C₈H₈N₂O[2]

-

IUPAC Name: 5-Methoxy-1H-benzimidazole[4] (Also referred to as 6-methoxy-1H-benzimidazole depending on the tautomeric form and numbering convention).[2]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and reaction chemistry.

Quantitative Physical Data

A summary of the key physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Appearance | White to light brown or yellowish crystalline powder. | [3][5] |

| Melting Point | 121-126 °C | [2][3] |

| Boiling Point | 190-195 °C at 0.03 Torr | [3] |

| Density (Predicted) | 1.244 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 13.12 ± 0.10 | [3] |

Solubility Profile

The solubility of a compound is critical for its application in synthesis and for formulation in drug development. This compound exhibits the following solubility characteristics:

-

Water: Generally reported as insoluble or sparingly soluble.[6][7]

-

Organic Solvents: Soluble in methanol and DMSO.[1][8] Its solubility in ethanol is described as slight.[6][9]

-

Aqueous Solutions: It is soluble in alkaline solutions, such as 10% sodium hydroxide, which is consistent with the acidic proton on the imidazole ring.[1]

The imidazole moiety's N-H proton can be deprotonated under basic conditions, forming a salt that is more soluble in aqueous media. This behavior is fundamental to its purification and reaction chemistry.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

-

Stability: The compound is generally stable at room temperature in closed containers under normal storage and handling conditions.[5]

-

Storage Conditions: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5] It is recommended to keep it away from moisture and strong light or heat.[10] Some sources note that it is air sensitive and may change color under light.[6][9]

Spectroscopic and Crystallographic Characterization

Spectroscopic data provides the fingerprint of a molecule, allowing for its unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. While specific spectra for this compound were not directly available in the initial search, typical chemical shifts can be inferred from related structures and general principles.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzimidazole ring, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the N-H proton. The aromatic signals would exhibit coupling patterns (e.g., doublets, doublet of doublets) depending on their positions relative to one another. For example, data for a related compound shows a singlet for the -OCH₃ protons around 3.8 ppm.[11]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The methoxy carbon would appear around 55 ppm, while the aromatic and imidazole carbons would resonate in the 100-160 ppm region.[11]

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzimidazole system contains a chromophore that absorbs UV light. Studies on similar benzimidazole derivatives show characteristic absorption maxima (λ_max) in the UV range, typically between 250 and 350 nm, corresponding to π→π* transitions within the aromatic system.[12][13] The exact position of these peaks is sensitive to the solvent and substitution pattern.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. While a specific crystal structure for this compound itself was not retrieved, numerous studies on related benzimidazole derivatives have been published.[14][15] These studies confirm the planarity of the benzimidazole ring system and detail the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.[15]

Experimental Protocol: UV-Vis Spectral Analysis

This section provides a standardized protocol for obtaining the UV-Vis absorption spectrum of this compound, a fundamental technique for identity confirmation and purity assessment.

Objective: To determine the wavelength of maximum absorbance (λ_max) of this compound in a suitable solvent.

Materials:

-

This compound

-

Spectroscopic grade methanol

-

Volumetric flasks (10 mL, 100 mL)

-

Analytical balance

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Methodology:

-

Preparation of Stock Solution (e.g., 100 mg/L):

-

Accurately weigh approximately 10.0 mg of this compound using an analytical balance.

-

Quantitatively transfer the solid to a 100 mL volumetric flask.

-

Add approximately 70 mL of spectroscopic grade methanol and sonicate for 5-10 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Add methanol to the calibration mark and invert the flask several times to mix thoroughly.

-

-

Preparation of Working Solution (e.g., 10 mg/L):

-

Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with spectroscopic grade methanol and mix well. This dilution step is critical to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.2 - 0.8 A.U.).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow it to warm up for at least 30 minutes for baseline stability.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Baseline Correction:

-

Fill two quartz cuvettes with the solvent blank (spectroscopic grade methanol).

-

Place them in the reference and sample holders of the spectrophotometer.

-

Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvettes.

-

-

Sample Measurement:

-

Remove the cuvette from the sample holder and discard the blank.

-

Rinse the cuvette with a small amount of the working solution of this compound and discard the rinsing.

-

Fill the cuvette with the working solution and place it back into the sample holder.

-

Initiate the sample scan.

-

-

Data Analysis:

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength(s) at which maximum absorbance occurs (λ_max).

-

Record the λ_max and the corresponding absorbance value.

-

Caption: Workflow for UV-Vis spectroscopic analysis.

Applications and Relevance in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a vital intermediate. Its primary and most well-documented use is in the synthesis of omeprazole, a blockbuster drug for treating acid-reflux disorders.[1] The synthesis involves modifying the benzimidazole core, and the methoxy group at the 5-position is a key feature of the final drug molecule.[16] Furthermore, the benzimidazole scaffold is widely explored for various therapeutic activities, including antimicrobial, antiviral, and anti-tumor effects, making derivatives of this compound subjects of ongoing research.[17][18]

Safety and Handling

According to safety data, this compound is classified as an irritant.

-

Hazards: It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][19][20] It may also be harmful if swallowed.[21]

-

Precautions: When handling, standard personal protective equipment (PPE) should be used, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[19][20]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[20] If on skin, wash with soap and water. If inhaled, move to fresh air. If ingested, seek medical attention.[20]

Conclusion

This compound is a compound of significant interest in pharmaceutical chemistry. Its physicochemical properties—moderate melting point, specific solubility profile, and characteristic spectroscopic signature—are well-defined and critical for its use in synthesis. A thorough understanding of its stability, handling requirements, and spectral data is essential for any scientist or researcher working with this important building block. The methodologies for its characterization are standard analytical techniques that, when applied correctly, ensure the quality and identity of the material used in the development of life-saving medicines.

References

- 1. sheetalchemicals.com [sheetalchemicals.com]

- 2. chem-casts.com [chem-casts.com]

- 3. This compound CAS#: 4887-80-3 [m.chemicalbook.com]

- 4. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chembk.com [chembk.com]

- 10. nbinno.com [nbinno.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 16. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]

- 17. chemrevlett.com [chemrevlett.com]

- 18. researchgate.net [researchgate.net]

- 19. aksci.com [aksci.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. fishersci.com [fishersci.com]

5-Methoxybenzimidazole CAS number and molecular weight

An In-Depth Technical Guide to 5-Methoxybenzimidazole and Its Derivatives for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in medicinal chemistry, the benzimidazole scaffold is a privileged structure, lending itself to a vast array of pharmacological activities. Within this esteemed class of heterocyclic compounds, this compound serves as a critical structural motif and a key synthetic precursor for various pharmaceutical agents. This technical guide provides an in-depth exploration of this compound, with a particular focus on its commercially significant thiol derivative, an indispensable intermediate in the production of proton pump inhibitors.

Part 1: The Core Moiety: 5-Methoxy-1H-benzimidazole

5-Methoxy-1H-benzimidazole is a fundamental building block in the synthesis of more complex, biologically active molecules. Its chemical identity is defined by the following key parameters:

| Identifier | Value | Source |

| CAS Number | 4887-80-3 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| IUPAC Name | 6-methoxy-1H-benzimidazole | [1] |

Synthesis Strategies

The synthesis of 5-Methoxy-1H-benzimidazole can be achieved through the condensation of 4-methoxy-o-phenylenediamine with formic acid or a derivative thereof. A general and robust method involves refluxing the diamine hydrochloride with formic acid.[2] This cyclization reaction is a foundational technique in the formation of the benzimidazole ring system.

A conceptual workflow for this synthesis is outlined below:

Caption: General synthesis route for 5-Methoxy-1H-benzimidazole.

Spectroscopic Characterization

The structural elucidation of 5-Methoxy-1H-benzimidazole is confirmed through various spectroscopic techniques. PubChem provides access to representative ¹H NMR, Mass Spectrometry (GC-MS), and IR spectra, which are crucial for identity confirmation in a research or quality control setting.[1]

Part 2: The Key Derivative: 5-Methoxy-2-benzimidazolethiol

The introduction of a thiol group at the 2-position of the this compound core dramatically shifts its chemical reactivity and utility, making it a highly valuable intermediate in the pharmaceutical industry.

| Identifier | Value | Source |

| CAS Number | 37052-78-1 | [3][4][5] |

| Molecular Formula | C₈H₈N₂OS | [5] |

| Molecular Weight | 180.23 g/mol | [5] |

| Synonyms | 2-Mercapto-5-methoxybenzimidazole, 5-Methoxy-1H-benzimidazole-2-thiol | [3][6] |

Industrial Significance and Applications

The primary application of 5-Methoxy-2-benzimidazolethiol is its role as a key intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[3][6] It is also utilized in the preparation of other related proton pump inhibitors and has been explored in the synthesis of COX-2 inhibitors.[3]

Synthesis Protocol: From Diamine to Thiol

A common and effective method for the synthesis of 5-Methoxy-2-benzimidazolethiol involves the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide.[7]

Detailed Step-by-Step Methodology:

-

Reagent Preparation: In a suitable reaction vessel, dissolve potassium hydroxide (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).

-

Addition of Carbon Disulfide: To the potassium hydroxide solution, add carbon disulfide (2.5 mL, 0.04 mol). Stir the resulting mixture for 30 minutes at ambient temperature. It is crucial to trap any evolved hydrogen sulfide gas.

-

Cooling and Diamine Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol) to the cooled mixture.

-

Reflux: Stir the reaction mixture at reflux for 4 hours.

-

Overnight Stirring and Evaporation: Allow the mixture to cool and stir overnight at ambient temperature. Subsequently, remove the solvent in vacuo.

-

Work-up and Precipitation: Dilute the residue with dichloromethane (CH₂Cl₂). The addition of water will cause a precipitate to form. Suspend this precipitate in CH₂Cl₂ and acidify to a pH of 4.

-

Isolation: Filter the suspension to collect the product, yielding crystalline 5-methoxy-2-mercaptobenzimidazole.[7]

The Role of 5-Methoxy-2-benzimidazolethiol in Omeprazole Synthesis

The synthesis of omeprazole involves the coupling of 5-Methoxy-2-benzimidazolethiol with a substituted pyridine moiety, followed by an oxidation step. This synthetic pathway highlights the importance of the thiol derivative as a nucleophile in the key carbon-sulfur bond-forming reaction.

The following diagram illustrates the synthetic pathway from the thiol intermediate to omeprazole:

Caption: Key steps in the synthesis of Omeprazole from 5-Methoxy-2-benzimidazolethiol.

Conclusion

This compound and its 2-thiol derivative are compounds of significant interest in the fields of organic synthesis and medicinal chemistry. While the parent molecule provides a versatile scaffold for further functionalization, the thiol derivative stands out as a critical, high-value intermediate in the production of life-changing pharmaceuticals. A thorough understanding of the synthesis, properties, and applications of these compounds is essential for researchers and professionals engaged in drug discovery and development. The methodologies and pathways described herein offer a solid foundation for further innovation in this area.

References

- 1. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]

- 4. 5-Methoxy-1H-benzimidazole-2-thiol | LGC Standards [lgcstandards.com]

- 5. 2-mercapto-5-methoxy benzimidazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. finornic.com [finornic.com]

- 7. prepchem.com [prepchem.com]

Introduction: The Analytical Significance of 5-Methoxybenzimidazole

An In-Depth Technical Guide to the FT-IR Spectroscopy of 5-Methoxybenzimidazole

This compound (C₈H₈N₂O) is a heterocyclic aromatic organic compound that serves as a crucial structural motif in medicinal chemistry.[1] As a derivative of benzimidazole, this nucleus is integral to various pharmacologically active agents, including proton pump inhibitors like omeprazole.[2][3] The precise molecular structure and purity of this compound and its derivatives are paramount to their function and safety. Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive analytical technique for the structural elucidation and quality control of this important molecule.

This guide offers a comprehensive exploration of the FT-IR analysis of this compound. We will move from the theoretical underpinnings of its molecular vibrations to practical, field-proven experimental protocols and detailed spectral interpretation. The objective is to provide researchers and drug development professionals with an authoritative resource for characterizing this compound with confidence and precision.

Theoretical Framework: Molecular Vibrations of this compound

The FT-IR spectrum of a molecule is a unique fingerprint arising from the absorption of infrared radiation at specific frequencies that correspond to the molecule's vibrational modes.[4][5] In this compound, the key absorptions are dictated by the vibrations of its distinct functional groups: the imidazole and benzene rings, the N-H bond, the C-H bonds (both aromatic and aliphatic), and the methoxy C-O ether linkage.

The vibrational spectrum can be conceptually divided into two main regions:

-

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹): This region is characterized by stretching vibrations of specific bonds (e.g., N-H, C-H, C=N, C=C). These bands are typically well-defined and are highly diagnostic for the presence of key functional groups.[6]

-

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹): This area contains a complex array of bending and skeletal vibrations. While challenging to assign individually, the unique pattern of peaks in this region is characteristic of the molecule as a whole, making it invaluable for confirming identity by comparison to a reference spectrum.[5][7]

Below is a logical diagram illustrating the relationship between the molecular structure and its characteristic vibrational regions in an FT-IR spectrum.

Caption: Logical workflow from molecular structure to spectral interpretation.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation.[8] For a solid powder like this compound, the KBr pellet technique is a robust and widely accepted method for transmission analysis.

Protocol: KBr Pellet Preparation and Analysis

This protocol is designed to minimize scattering effects and moisture interference, ensuring a clean and interpretable spectrum.

Rationale: Potassium bromide (KBr) is used as a matrix because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and, when pressed under high pressure, forms a clear pellet suitable for analysis.[8]

Materials:

-

This compound (1-2 mg)

-

FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet die set

-

Hydraulic press

-

FT-IR Spectrometer

Step-by-Step Methodology:

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Run a background scan. This is a critical self-validating step that measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. The spectrometer will automatically ratio the sample scan against this background, removing these interfering signals from the final spectrum.[4]

-

-

Sample Grinding:

-

Place approximately 1-2 mg of this compound into a clean, dry agate mortar.

-

Grind the sample into a very fine, homogenous powder. Expert Insight: Incomplete grinding is a primary cause of poor-quality spectra. Large particles scatter the IR beam, leading to a sloping baseline and distorted peak shapes (the Christiansen effect).

-

-

Mixing with KBr:

-

Add 100-200 mg of dry KBr to the mortar. The optimal sample concentration in KBr is between 0.2% and 1%.[9]

-

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure uniform dispersion.

-

-

Pellet Pressing:

-

Transfer the mixture into the pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. The resulting pellet should be thin and transparent. Trustworthiness Check: A cloudy or opaque pellet indicates insufficient pressure, poor grinding, or moisture contamination. This will result in a poor spectrum and the process should be repeated.

-

-

Sample Analysis:

-

Carefully remove the pellet from the die and place it in the sample holder within the FT-IR spectrometer's sample compartment.

-

Acquire the FT-IR spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Alternative Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a modern alternative that requires minimal sample preparation. A small amount of the solid powder is simply placed onto the ATR crystal (commonly diamond) and pressure is applied to ensure good contact.[4][10] This method is faster but may result in slight variations in peak intensities and positions compared to the transmission KBr method due to the physics of the measurement.[8]

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is characterized by several key absorption bands. The following table summarizes the expected vibrational frequencies based on the analysis of benzimidazole and its derivatives found in the literature.[11][12][13][14]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3200 - 3450 | N-H Stretching | Imidazole Ring | Medium, Broad |

| 3000 - 3100 | C-H Stretching | Aromatic (Benzene/Imidazole) | Medium to Weak |

| 2850 - 3000 | C-H Stretching | Aliphatic (-OCH₃) | Medium |

| 1600 - 1650 | C=N Stretching | Imidazole Ring | Medium |

| 1450 - 1600 | C=C Stretching | Aromatic Ring Skeletal | Medium to Strong (multiple bands) |

| 1200 - 1300 | C-O Stretching (Aryl Ether) | Methoxy Group | Strong |

| 1000 - 1100 | C-O Stretching (Alkyl Ether) | Methoxy Group | Strong |

| 700 - 900 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |

Detailed Interpretation of Key Peaks:

-

N-H Stretching (ca. 3200-3450 cm⁻¹): The N-H bond in the imidazole ring typically gives rise to a broad absorption band in this region. The broadening is a result of intermolecular hydrogen bonding between adjacent this compound molecules in the solid state. The exact position and shape of this peak are sensitive to the crystalline structure and hydration state of the sample.[15][16]

-

C-H Stretching (ca. 2850-3100 cm⁻¹): Two types of C-H stretching vibrations are expected. Weaker bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic rings.[6] The methoxy (-OCH₃) group will show characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

Aromatic and Imidazole Ring Stretching (ca. 1450-1650 cm⁻¹): This region contains a series of sharp to medium peaks corresponding to the C=C and C=N stretching vibrations within the fused ring system. The pattern of these peaks is highly characteristic of the benzimidazole core.

-

C-O Ether Stretching (ca. 1000-1300 cm⁻¹): The methoxy group is identified by strong absorptions associated with the aryl-O and O-methyl C-O stretching vibrations. These are often among the most intense peaks in the fingerprint region for this molecule.

The molecular structure of this compound, highlighting the key functional groups responsible for its characteristic IR absorptions, is visualized below.

Caption: Molecular structure of this compound with key functional groups color-coded.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification and quality assessment of this compound. By understanding the correlation between the molecule's functional groups and their corresponding vibrational frequencies, researchers can confidently identify the compound, confirm its structural integrity, and detect potential impurities. The protocols and interpretive guidance provided herein serve as a robust framework for obtaining and analyzing high-quality FT-IR data, supporting the critical work of scientists and professionals in drug development and chemical research.

References

- 1. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sheetalchemicals.com [sheetalchemicals.com]

- 3. finornic.com [finornic.com]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. azooptics.com [azooptics.com]

- 8. jascoinc.com [jascoinc.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. 428. Vibrational frequency correlations in heterocyclic molecules. Part VIII. Infrared spectra of virus inhibitors related to benzimidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Solubility Profile of 5-Methoxybenzimidazole: A Technical Guide for Pharmaceutical Research and Development

This guide provides a comprehensive technical overview of the solubility of 5-Methoxybenzimidazole, a key heterocyclic scaffold in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, detailed methodologies for its empirical determination, and insights into its behavior in various solvent systems.

Understanding the Molecule: Physicochemical Properties of this compound

This compound (CAS No. 4887-80-3) is a bicyclic aromatic compound with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol .[1] Its structure, featuring a fused benzene and imidazole ring with a methoxy substituent, dictates its solubility characteristics. The imidazole ring imparts both a weak acidic (N-H proton) and a weak basic (pyridine-like nitrogen) character, allowing for potential protonation or deprotonation. The methoxy group, while adding some steric bulk, is a polar ether linkage that can participate in hydrogen bonding as an acceptor. The overall molecule possesses a moderate polarity.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Melting Point | 123 °C | |

| pKa | (Predicted) ~5 (for the conjugate acid) and ~12 (for the N-H proton) | |

| LogP | (Predicted) 1.5-2.0 |

The predicted pKa values suggest that this compound will be most soluble in acidic aqueous solutions due to the formation of a cationic species. Its predicted LogP value indicates a preference for moderately nonpolar environments over water.

Theoretical Framework for Solubility

The solubility of an organic molecule like this compound is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The N-H and pyridine-like nitrogen of the imidazole ring, along with the oxygen of the methoxy group, can engage in hydrogen bonding with these solvents. However, the nonpolar benzene ring can disrupt the highly structured hydrogen-bonding network of water, leading to an overall low aqueous solubility at neutral pH. In acidic conditions, the basic nitrogen can be protonated, forming a salt and significantly increasing aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have high dipole moments and can act as hydrogen bond acceptors. They are generally good solvents for moderately polar compounds. It is anticipated that this compound would exhibit good solubility in solvents like DMSO and DMF due to favorable dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The solubility of this compound in these solvents is expected to be low, driven only by weaker van der Waals forces.

For a related compound, 5-Methoxy-2-mercaptobenzimidazole, it is reported to be soluble in methanol and 10% sodium hydroxide solution, and sparingly soluble in water, while being soluble in ethanol and acetone.[2] While this provides some context, direct extrapolation of quantitative solubility is not advisable due to the electronic and structural differences imparted by the thiol group.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium (or shake-flask) solubility method is considered the gold standard.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the saturation solubility.

Experimental Workflow

The following diagram outlines the key steps in the equilibrium solubility determination of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile, toluene, hexane)

-

Calibrated analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for benzimidazole analysis (e.g., C18)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the vials to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC).

-

Analyze the standard solutions and the diluted sample by a validated HPLC-UV method. A detection wavelength of around 280 nm is generally suitable for benzimidazoles.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the diluted sample.

-

-

Calculation: Calculate the solubility of this compound in the original solvent, accounting for the dilution factor.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved this compound is critical for determining its solubility. Both HPLC-UV and UV-Vis spectroscopy are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and ability to separate the analyte of interest from any potential impurities or degradants.

Typical HPLC Parameters:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer at a slightly acidic pH). A gradient elution may be necessary.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at ~280 nm

-

Column Temperature: 25 °C

A validation of the HPLC method for linearity, accuracy, and precision should be performed.

UV-Vis Spectroscopy

UV-Vis spectroscopy offers a simpler and faster method for quantification, provided that the sample matrix is clean and does not contain other UV-absorbing species.

Procedure:

-

Determine the λmax (wavelength of maximum absorbance) of this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standard solutions at the λmax.

-

Construct a calibration curve according to the Beer-Lambert law (Absorbance = εbc).

-

Measure the absorbance of the appropriately diluted, filtered sample and determine its concentration from the calibration curve.

Safety Considerations

This compound is classified as a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

References

Tautomerism in 2-mercapto-5-methoxybenzimidazole

An In-depth Technical Guide to the Tautomerism of 2-Mercapto-5-Methoxybenzimidazole

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium in 2-mercapto-5-methoxybenzimidazole, a critical intermediate in the synthesis of proton pump inhibitors such as omeprazole.[1] A profound understanding of its structural properties, particularly its predominant tautomeric form, is essential for reaction mechanism analysis, spectroscopic interpretation, and rational drug design. This document synthesizes evidence from spectroscopic analysis and computational chemistry to authoritatively establish the dominance of the thione tautomer. We further provide detailed experimental and computational protocols to enable researchers to validate these findings and apply these principles in their work.

Introduction: The Significance of Tautomerism in Heterocyclic Drug Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development.[2] The ability of a molecule to exist in different tautomeric forms can drastically alter its physicochemical properties, including lipophilicity, acidity, hydrogen bonding capability, and ultimately, its biological activity and metabolic fate.[3]

The benzimidazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents due to its structural similarity to naturally occurring purines.[4][5][6] Within this class, 2-mercapto-5-methoxybenzimidazole holds a position of industrial and pharmaceutical importance as a key precursor to omeprazole and related anti-ulcer drugs. The potential for thione-thiol tautomerism in this molecule necessitates a rigorous investigation to ascertain its preferred structure, as this directly influences its reactivity and interaction with biological targets.

The Thione-Thiol Equilibrium

2-Mercapto-5-methoxybenzimidazole can theoretically exist in two primary tautomeric forms: the thiol form (5-methoxy-1H-benzimidazole-2-thiol) and the thione form (5-methoxy-1H-benzo[d]imidazole-2(3H)-thione). The equilibrium involves the migration of a proton between the exocyclic sulfur atom and the ring nitrogen atoms.

Caption: Figure 1. Thione-thiol tautomeric equilibrium.

While both forms are plausible, a wealth of experimental and theoretical data indicates that the equilibrium overwhelmingly favors the thione form in both the solid state and in solution.[5][7][8] This predominance is a critical piece of information for any scientist working with this molecule.

Spectroscopic Elucidation of the Predominant Tautomer

Spectroscopic methods provide direct, empirical evidence of molecular structure. The analysis of 2-mercapto-5-methoxybenzimidazole via Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy consistently points to the thione structure.

Infrared (IR) Spectroscopy

The IR spectrum of a molecule provides a fingerprint of its functional groups. For the thione-thiol system, the key distinction lies in the presence of an N-H and C=S bond (thione) versus an S-H and C=N bond (thiol).

-

Evidence for Thione: The experimental spectrum of 2-mercaptobenzimidazole derivatives shows strong absorption bands characteristic of a thioamide group, typically near 1200 cm⁻¹ and 1500 cm⁻¹.[9] Conversely, there is a distinct lack of a sharp absorption band in the typical S-H stretching region (2550–2600 cm⁻¹), which would be expected for the thiol tautomer. Instead, broad absorption is observed in the N-H stretching region (2540-3060 cm⁻¹), consistent with the hydrogen-bonded N-H groups of the thione form in the solid state.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric forms in solution. Both ¹H and ¹³C NMR data provide unambiguous support for the thione structure.

-

¹H NMR Analysis: In a solvent like DMSO-d₆, the ¹H NMR spectrum of 2-mercaptobenzimidazole shows a characteristic broad singlet signal at approximately δ 12.20 ppm, which integrates to two protons.[5] This signal is attributable to the two N-H protons of the symmetric thione tautomer. Crucially, this peak disappears upon the addition of a few drops of deuterium oxide (D₂O), a classic test confirming the presence of exchangeable N-H protons.

-

¹³C NMR Analysis: The chemical shift of the C2 carbon (the carbon atom bonded to sulfur) is highly diagnostic. For 2-mercaptobenzimidazole derivatives, this carbon resonates at approximately δ 168.9 ppm.[5] This downfield shift is characteristic of a thiocarbonyl (C=S) carbon, not a carbon atom in a C-S single bond, which would be expected to appear significantly more upfield.

Table 1: Summary of Key NMR Spectroscopic Data

| Nucleus | Tautomer Feature | Expected Chemical Shift (δ, ppm) | Observed for 2-Mercaptobenzimidazoles | Citation(s) |

| ¹H | N-H protons (Thione) | 12.0 - 13.0 (broad, exchangeable) | ~12.20 | [5] |

| ¹H | S-H proton (Thiol) | 3.0 - 4.0 (sharp) | Not Observed | - |

| ¹³C | C2 (C=S, Thione) | 165 - 190 | ~168.9 | [5][11] |

| ¹³C | C2 (C-SH, Thiol) | 110 - 130 | Not Observed | [11] |

UV-Vis Spectroscopy

UV-Vis spectroscopy can differentiate tautomers by comparing the electronic absorption spectrum of the compound with "fixed" derivatives where tautomerism is impossible. By methylating the nitrogen (N-methyl) or sulfur (S-methyl) atoms, one can lock the molecule into a thione or thiol form, respectively. Studies on related heterocyclic systems have shown that the UV-Vis spectrum of the parent mercapto compound closely matches that of its N-methyl (thione) derivative and differs significantly from its S-methyl (thiol) derivative.[12] This provides strong corroborating evidence that the thione form is the dominant species in solution.

Theoretical Validation via Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), allow for the precise calculation of the relative energies and stabilities of tautomers.

Numerous theoretical studies have been conducted on 2-mercaptobenzimidazole and its derivatives.[4][7][8] These studies consistently conclude that the thione tautomer is energetically more stable than the thiol tautomer.

-

Energy Calculations: DFT calculations (e.g., using the B3LYP functional with a 6-311G** basis set) show the thione form to be more stable by a significant margin, often in the range of 51–55 kJ/mol.[8] This large energy difference explains why the thione form is overwhelmingly populated at equilibrium.

-

Solvent Effects: The calculations have been performed for the gas phase as well as in various solvents using models like the Polarizable Continuum Model (PCM).[7] The results indicate that while solvents can influence the energy barrier for proton transfer, they do not alter the fundamental stability order; the thione form remains dominant across a range of solvent polarities.[7]

Table 2: Representative Calculated Relative Energies of Tautomers

| Computational Method | Phase/Solvent | Relative Energy (Thiol vs. Thione) | Conclusion | Citation(s) |

| DFT (B3LYP/6-311G) | Gas Phase | Thiol is ~8-12 kcal/mol less stable | Thione is dominant | [7] |

| DFT (B3LYP/6-311G) | Water (PCM) | Thiol is less stable | Thione is dominant | [7] |

| Semi-empirical (AM1, PM3) | Aqueous Phase | Thione is significantly more stable | Thione is dominant | [4][13] |

Methodologies and Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, field-proven protocols for the synthesis and characterization of 2-mercapto-5-methoxybenzimidazole.

Synthesis Protocol

The most common and efficient synthesis involves the cyclization of 4-methoxy-o-phenylenediamine with carbon disulfide in an alkaline medium.[14][15]

Caption: Figure 2. Workflow for the synthesis of 2-mercapto-5-methoxybenzimidazole.

Step-by-Step Procedure:

-

Prepare Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (1.1 eq) in a mixture of ethanol and water.

-

Add Cyclizing Agent: To the stirred base solution, add carbon disulfide (1.2 eq) carefully.

-

Add Diamine: Dissolve 4-methoxy-o-phenylenediamine (1.0 eq) in a minimal amount of ethanol and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker of cold water.

-

Precipitation: Acidify the solution slowly with glacial acetic acid until the pH is ~6. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The product is typically an off-white to light brown powder.[1]

NMR Protocol for Tautomer Identification

Caption: Figure 3. Workflow for ¹H NMR analysis with D₂O exchange.

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh 10-15 mg of the synthesized 2-mercapto-5-methoxybenzimidazole and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial. Transfer the solution to a standard 5 mm NMR tube.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts, integrations, and multiplicities of all signals. Specifically, identify the broad signal in the downfield region (δ 12-13 ppm).

-

D₂O Exchange: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) directly to the sample in the tube. Cap the tube and gently invert it several times to ensure thorough mixing.

-

Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum using the same parameters.

-

Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of the broad downfield signal confirms that it corresponds to exchangeable N-H protons, providing definitive evidence for the thione tautomer.

Conclusion and Outlook

For researchers and drug development professionals, this knowledge is critical. It informs the prediction of reactivity, as the thioamide group has a distinct chemical profile from a thiol. It allows for accurate interpretation of spectroscopic data during process development and quality control. Finally, understanding the stable tautomer is essential for molecular modeling and docking studies when designing novel derivatives, ensuring that the correct molecular structure is used to predict biological interactions. This guide provides both the foundational knowledge and the practical tools necessary to confidently handle and study this important heterocyclic compound.

References

- 1. sheetalchemicals.com [sheetalchemicals.com]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 5. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. prepchem.com [prepchem.com]

Discovery and synthetic history of benzimidazole derivatives

An In-depth Technical Guide to the Discovery and Synthetic History of Benzimidazole Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery and synthetic history of benzimidazole derivatives, a cornerstone of modern medicinal chemistry. We will delve into the foundational discoveries, the evolution of synthetic methodologies, and the underlying chemical principles that have established benzimidazoles as a privileged scaffold in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical heterocyclic system.

The Genesis of a Privileged Scaffold: The Discovery of Benzimidazole

The story of benzimidazole begins in 1872 with the work of H. Hübner, who first synthesized the parent compound, 2-mercaptobenzimidazole. However, it was the pioneering work of August Wilhelm von Hofmann in the late 19th century that truly laid the groundwork for our understanding of this heterocyclic system. Hofmann's investigations into the reactions of aromatic diamines with various reagents led to the first rational syntheses of benzimidazoles and provided the initial glimpses into their chemical reactivity.

These early discoveries were largely of academic interest. It wasn't until the mid-20th century that the profound biological significance of the benzimidazole core was unveiled. The discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a key structural component of vitamin B12 (cobalamin) sparked a surge of interest in this scaffold. This finding demonstrated that nature had already harnessed the unique properties of benzimidazoles for essential biological functions, setting the stage for their exploration as therapeutic agents.

Foundational Synthetic Strategies: The Phillips-Ladenburg and Weidenhagen Syntheses

The early to mid-20th century saw the development of two cornerstone methods for benzimidazole synthesis, which are still in use today, albeit with significant modifications. Understanding these classical approaches is essential for appreciating the evolution of synthetic strategies.

The Phillips-Ladenburg Synthesis: A Condensation Approach

The Phillips-Ladenburg synthesis, first reported in 1882, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, anhydride, or nitrile) under acidic conditions and often at high temperatures.

Mechanism and Rationale:

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent dehydration and cyclization lead to the formation of the benzimidazole ring. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. The high temperatures are necessary to drive the dehydration and cyclization steps, which can be energetically demanding.

Typical Experimental Protocol (Classical Phillips-Ladenburg):

-

A mixture of o-phenylenediamine (1.0 eq) and a carboxylic acid (1.1 eq) is heated in a high-boiling solvent such as polyphosphoric acid (PPA) or 4M hydrochloric acid.

-

The reaction mixture is heated to reflux (typically 120-150 °C) for several hours (4-12 h).

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Limitations:

The classical Phillips-Ladenburg synthesis often requires harsh reaction conditions, including high temperatures and strong acids, which can be incompatible with sensitive functional groups. The yields can also be variable, and the purification of the final product can be challenging.

The Weidenhagen Synthesis: An Oxidative Cyclization

The Weidenhagen synthesis, developed in the 1930s, offers an alternative route to benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.

Mechanism and Rationale:

The reaction begins with the formation of a Schiff base between the o-phenylenediamine and the aldehyde. This intermediate then undergoes an intramolecular cyclization to form a dihydrobenzimidazole, which is subsequently oxidized to the aromatic benzimidazole. A variety of oxidizing agents can be used, with copper(II) salts being a common choice in the classical procedure. The choice of oxidant is critical to the success of the reaction and can influence the yield and purity of the product.

Typical Experimental Protocol (Classical Weidenhagen):

-

o-Phenylenediamine (1.0 eq) and an aldehyde (1.0 eq) are dissolved in a suitable solvent, such as ethanol or methanol.

-

An oxidizing agent, such as copper(II) acetate (2.0 eq), is added to the mixture.

-

The reaction is stirred at room temperature or heated to reflux for a specified period (2-8 h).

-

The progress of the reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification is typically achieved by column chromatography on silica gel.

Limitations:

The Weidenhagen synthesis can be sensitive to the nature of the aldehyde and the oxidizing agent used. Over-oxidation or side reactions can occur, leading to a mixture of products. The use of stoichiometric amounts of metallic oxidants also raises environmental concerns.

The Modern Era of Benzimidazole Synthesis: Efficiency and Diversity

The limitations of the classical methods have driven the development of a vast array of modern synthetic strategies for the construction of the benzimidazole core. These newer methods often offer milder reaction conditions, higher yields, greater functional group tolerance, and improved environmental profiles.

Microwave-Assisted Synthesis: Accelerating the Classics

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, and benzimidazole synthesis is no exception. Both the Phillips-Ladenburg and Weidenhagen syntheses can be significantly expedited using microwave heating.

Rationale:

Microwave energy directly heats the solvent and reactants, leading to a rapid increase in temperature and pressure. This can dramatically reduce reaction times from hours to minutes and often results in higher yields and cleaner product profiles.

Workflow for Microwave-Assisted Phillips-Ladenburg Synthesis:

Caption: Workflow for a microwave-assisted Phillips-Ladenburg synthesis.

Metal-Catalyzed Cross-Coupling Reactions: Building Complexity

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and benzimidazoles are no exception. Palladium- and copper-catalyzed reactions are particularly prominent in the functionalization of the benzimidazole core.

Example: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between a halogenated benzimidazole and a boronic acid derivative in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl substituents onto the benzimidazole scaffold, which is crucial for tuning the biological activity of drug candidates.

Mechanism and Rationale:

The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the benzimidazole.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.

The choice of ligand for the palladium catalyst is critical for the efficiency of the reaction, as it influences the rates of the oxidative addition and reductive elimination steps.

One-Pot and Multicomponent Reactions: The Quest for Efficiency

In the context of drug discovery and development, there is a constant drive for more efficient and sustainable synthetic methods. One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for achieving these goals.

Example: A One-Pot Synthesis of 2-Substituted Benzimidazoles

A modern and efficient one-pot synthesis involves the reaction of an o-phenylenediamine, an aldehyde, and an oxidizing agent in a single reaction vessel. This approach avoids the need for isolating intermediates, which saves time, reduces waste, and often leads to higher overall yields.

Comparative Yields of Synthetic Methods:

| Synthetic Method | Typical Reaction Conditions | Typical Yield (%) | Reference |

| Classical Phillips-Ladenburg | PPA, 150 °C, 8 h | 60-75 | |

| Classical Weidenhagen | EtOH, Cu(OAc)₂, reflux, 6 h | 55-70 | |

| Microwave-Assisted Phillips-Ladenburg | DMF, 150 °C, 15 min | 85-95 | |

| One-Pot Weidenhagen-type (Modern) | EtOH, FeCl₃, rt, 2 h | 90-98 |

Benzimidazoles in Drug Development: From Discovery to Market

The versatility of the benzimidazole scaffold has led to its incorporation into a wide range of therapeutic agents. The ability to readily modify the substituents at the 1, 2, and 5(6) positions allows for fine-tuning of the pharmacokinetic and pharmacodynamic properties of these molecules.

Key Therapeutic Areas:

-

Proton Pump Inhibitors (PPIs): Omeprazole (Prilosec) and its successors, such as lansoprazole and esomeprazole, are blockbuster drugs used to treat acid-reflux disorders. These drugs work by irreversibly inhibiting the H⁺/K⁺-ATPase in gastric parietal cells.

-

Anthelmintics: Albendazole and mebendazole are broad-spectrum anthelmintic agents used to treat a variety of parasitic worm infections. They function by binding to β-tubulin, thereby inhibiting microtubule polymerization in the parasites.

-

Antihistamines: Astemizole and bilastine are non-sedating H1 antihistamines used for the treatment of allergic rhinitis and urticaria.

-

Anticancer Agents: Several benzimidazole derivatives have been investigated as potential anticancer agents, targeting various cellular pathways, including microtubule dynamics and angiogenesis.

Structure-Activity Relationship (SAR) Pathway for PPIs:

Caption: Key structural modifications influencing the activity of proton pump inhibitors.

Conclusion and Future Perspectives

The journey of benzimidazole derivatives from their initial discovery to their current status as a cornerstone of medicinal chemistry is a testament to the power of synthetic organic chemistry. The evolution from harsh, classical methods to modern, efficient, and sustainable synthetic strategies has enabled the creation of vast libraries of benzimidazole-based compounds for drug discovery.

Looking ahead, the focus will likely be on the development of even more sophisticated synthetic methods, such as C-H activation and flow chemistry, to further streamline the synthesis and functionalization of the benzimidazole core. Furthermore, the application of computational chemistry and machine learning will undoubtedly play an increasingly important role in the rational design of new benzimidazole-based therapeutic agents with improved efficacy and safety profiles. The rich history and continued evolution of benzimidazole chemistry ensure that this remarkable scaffold will remain a source of inspiration and innovation in the field of drug development for years to come.

The Methoxy Group: A Subtle Architect of Biological Activity in Benzimidazole Scaffolds

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] The biological profile of these molecules can be exquisitely tuned by the nature and position of their substituents. Among these, the methoxy group (–OCH₃), often perceived as a simple ether, exerts a profound and multifaceted influence on the therapeutic properties of benzimidazole derivatives. This technical guide delves into the core of this influence, moving beyond a mere catalog of effects to elucidate the underlying physicochemical and electronic principles that govern the methoxy group's role. We will explore its impact on structure-activity relationships (SAR), target engagement, and pharmacokinetic profiles, providing a strategic perspective for its application in modern drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the subtle yet powerful impact of the methoxy substituent to engineer more effective and safer benzimidazole-based therapeutics.

The Physicochemical Persona of the Methoxy Group: More Than a Methyl and an Oxygen

At first glance, the methoxy group is a hybrid of a methyl and a hydroxyl group.[3] However, this simplistic view belies the unique electronic and steric properties that arise from this combination, which are critical to its function in a biological context.[3]

-

Electronic Influence: The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.[4] Simultaneously, the methoxy group is an electron-donating group through resonance when attached to an aromatic system like the benzimidazole core, yet can be electron-withdrawing at the meta position.[5] This dual nature allows it to modulate the electronic density of the scaffold, influencing its reactivity and interaction with biological targets.[4] For instance, in proton pump inhibitors (PPIs) like omeprazole, the electron-donating methoxy groups on the pyridine ring are critical for increasing the nucleophilicity of the pyridine nitrogen, a key step in the activation of the drug at its site of action.[6]

-

Lipophilicity and Solubility: The methoxy group's impact on lipophilicity is context-dependent. When substituting a hydroxyl group, it increases lipophilicity by masking a hydrogen bond donor. However, when replacing a hydrogen atom on an aromatic ring, its effect on lipophilicity is minimal, with a Δ(LogD) value close to zero.[7] This unique characteristic allows for the exploration of protein pockets without significantly increasing the overall lipophilicity of a molecule, a desirable trait for avoiding off-target effects and maintaining favorable physicochemical properties.[7] The introduction of a methoxy group can also enhance solubility.[4]

-

Metabolic Stability: The methoxy group can be a site of metabolism, primarily through O-demethylation mediated by cytochrome P450 enzymes.[8] This can be a liability, leading to rapid clearance, but it can also be exploited in prodrug strategies. The susceptibility to metabolism is influenced by the surrounding steric and electronic environment.

Structure-Activity Relationship (SAR) Insights: The Methoxy Group as a Modulator of Potency and Selectivity

The strategic placement of methoxy groups on the benzimidazole scaffold or its substituents has been a recurring theme in the development of potent and selective therapeutic agents.

Anti-inflammatory Activity

In the realm of anti-inflammatory agents, the methoxy group has demonstrated significant influence. For example, in a series of 2-phenyl-substituted benzimidazoles, a methoxy substitution was found to favor 5-lipoxygenase inhibition.[9] In another study, a compound with a methoxy moiety showed potent anti-inflammatory activity with a 384-fold selectivity for COX-2 over COX-1 inhibition.[9] Furthermore, electron-donating methoxy groups in a pyrid-2-yl moiety were shown to be major contributors to the anti-inflammatory potency of certain benzimidazole derivatives.[9]

Anticancer Activity

The presence of methoxy groups has been linked to promising antiproliferative activity. In a study of N-substituted benzimidazole carboxamides, derivatives with hydroxyl and methoxy groups on an attached phenyl ring, along with a cyano group on the benzimidazole nucleus, showed selective activity against the MCF-7 breast cancer cell line.[10][11] Specifically, a 2-hydroxy-4-methoxy-substituted derivative with an isobutyl chain on the benzimidazole nitrogen demonstrated pronounced antiproliferative activity against multiple cell lines in the low micromolar range.[10]

Antioxidant Activity

The methoxy group, often in conjunction with hydroxyl groups, can enhance the antioxidant properties of benzimidazole derivatives.[10] This is attributed to their ability to donate hydrogen atoms or electrons to stabilize free radicals.[10] Several studies have shown that benzimidazole derivatives bearing methoxy and hydroxy moieties exhibit significantly improved antioxidative activity compared to standards like BHT.[10][11]

Antimicrobial Activity

The influence of the methoxy group extends to antimicrobial activity. A derivative with two hydroxy groups and one methoxy group on a phenyl ring showed strong antibacterial activity against the Gram-positive strain E. faecalis.[10][11] In another series of indole-based pyrido[1,2-a] benzimidazole derivatives, a 4-methoxy group on the indole nucleus resulted in excellent inhibitory activity against a range of tested microorganisms.[12]

The following table summarizes the impact of the methoxy group on the biological activity of various benzimidazole derivatives based on reported IC₅₀ and MIC values.

| Biological Activity | Benzimidazole Derivative Class | Methoxy Group Position/Context | Reported Potency (IC₅₀/MIC) | Reference(s) |

| Antiproliferative | N-methyl-substituted with cyano group on benzimidazole nucleus | Hydroxyl and methoxy groups on phenyl ring | IC₅₀ = 3.1 µM (MCF-7 cell line) | [10][11] |

| Antiproliferative | N-isobutyl-substituted with cyano group on benzimidazole nucleus | 2-hydroxy-4-methoxy-substituted phenyl ring | IC₅₀ = 2.2–4.4 µM (various cell lines) | [10] |

| Antibacterial | N-substituted benzimidazole carboxamide | Two hydroxy and one methoxy group on phenyl ring | MIC = 8 µM (E. faecalis) | [10][11] |

| Anti-inflammatory | 2-[[2-alkoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazoles | Methoxy moiety at R1 | 384-fold selectivity for COX-2 over COX-1 | [9] |

Case Study: The Indispensable Role of Methoxy Groups in Omeprazole

Omeprazole, a landmark proton pump inhibitor, serves as an exemplary case of the strategic importance of methoxy groups in drug design.[13][14] Its structure features two crucial methoxy groups: one on the benzimidazole ring and another on the pyridine ring.[13][15]

The methoxy group at the 4-position of the pyridine ring plays a critical role in the drug's mechanism of action.[6] It donates electrons through resonance to the pyridine nitrogen, which increases the percentage of the cationic form of the pyridine.[6] This charge facilitates the sequestration of the drug at its acidic site of action in the parietal cells.[6] Furthermore, this electron donation enhances the nucleophilic character of the unionized pyridine nitrogen, which is essential for the intramolecular nucleophilic attack on the C2 position of the benzimidazole ring.[6] This attack is the rate-limiting step in the formation of the active sulfenamide and sulfenic acid forms that irreversibly inhibit the H+/K+-ATPase proton pump.[6]

The methoxy group on the benzimidazole ring also contributes to the overall electronic properties and lipophilicity of the molecule, influencing its absorption and distribution.[16]

The intricate interplay of these methoxy groups highlights how their electronic effects can be harnessed to control the activation and targeting of a drug.

Experimental Protocols for Evaluating the Impact of the Methoxy Group

To experimentally validate the biological significance of a methoxy group in a novel benzimidazole series, a structured, multi-faceted approach is required.

Synthesis of Methoxy-Substituted Benzimidazoles and Analogues

A common synthetic route involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. To specifically probe the role of the methoxy group, a series of analogues should be synthesized:

-

The Methoxy-Containing Lead Compound: The primary molecule of interest.

-

The Hydroxy Analogue: To assess the effect of replacing the methoxy with a hydrogen bond donor. This is often achieved by demethylation of the methoxy compound using reagents like boron tribromide.[10]

-

The Hydrogen Analogue: To evaluate the impact of removing the substituent altogether.

-

Positional Isomers: Synthesizing isomers with the methoxy group at different positions on the aromatic rings to probe spatial and electronic effects.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of methoxy-substituted benzimidazoles.

Caption: Workflow for investigating the role of the methoxy group.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the susceptibility of the methoxy group to O-demethylation and its impact on the overall metabolic stability of the compound.

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) with a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the test compound (dissolved in a suitable solvent like DMSO, final concentration typically 1 µM) to the pre-incubated microsome mixture. Split the mixture into two sets: one with and one without an NADPH-regenerating system. The reaction without NADPH serves as a negative control.

-

Incubation: Incubate both sets at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method. The formation of the demethylated metabolite can also be monitored.

-